molecular formula C22H26ClNO4S B193569 Adrogolide CAS No. 166591-11-3

Adrogolide

Cat. No. B193569
M. Wt: 436 g/mol
InChI Key: NPEZSCRKHFTLPE-MYXGOWFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adrogolide, also known as ABT-431 or DAS-431, is a chemically stable prodrug . It is converted rapidly in plasma to A-86929, a full agonist at dopamine D1 receptors . In in vitro functional assays, A-86929 is over 400 times more selective for dopamine D1 than D2 receptors .


Molecular Structure Analysis

Adrogolide has a molecular formula of C22H25NO4S . Its average mass is 399.503 Da and its monoisotopic mass is 399.150421 Da .

Scientific Research Applications

  • Parkinson's Disease Treatment : Adrogolide improves behavioral disability and locomotor activity scores in MPTP-lesioned marmosets, a model of PD. In patients with PD, intravenous adrogolide has shown antiparkinson efficacy comparable to L-DOPA, potentially with a reduced tendency to induce dyskinesia. Mild-to-moderate side effects, such as headache, nausea, and dizziness, have been observed (Giardina & Williams, 2006).

  • Cocaine Addiction : Adrogolide attenuates the ability of cocaine to induce cocaine-seeking behavior and does not itself induce such behavior in a rodent model of cocaine craving and relapse. In human cocaine abusers, intravenous adrogolide reduces cocaine craving and other cocaine-induced subjective effects. The animal abuse liability studies indicate that adrogolide is unlikely to have abuse potential in humans (Giardina & Williams, 2006).

  • Cognitive Function : Adrogolide has been reported to reverse haloperidol-induced cognitive deficits in monkeys, suggesting potential effectiveness in treating cognitive dysfunction associated with aging and disease (Giardina & Williams, 2006).

properties

IUPAC Name

(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S.ClH/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18;/h8-10,18,22-23H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEZSCRKHFTLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937220
Record name 2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 166543

CAS RN

166591-11-3
Record name 2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adrogolide
Reactant of Route 2
Adrogolide
Reactant of Route 3
Adrogolide
Reactant of Route 4
Adrogolide
Reactant of Route 5
Adrogolide
Reactant of Route 6
Adrogolide

Citations

For This Compound
99
Citations
WJ Giardina, M Williams - CNS Drug Reviews, 2001 - Wiley Online Library
… In human cocaine abusers, iv adrogolide reduces cocaine craving and other cocaine‐… studies indicate that adrogolide is unlikely to have abuse potential in man. Adrogolide has also …
Number of citations: 70 onlinelibrary.wiley.com
A Dipivoxil - Drugs of the Future, 2000 - access.portico.org
New research has shown that downregulation of dopamine D1 receptors, a common side effect of long-term treatment with dopamine D2 receptor-blocking antipsychotic medications, …
Number of citations: 2 access.portico.org
S Bar, MI Martin - Canadian Journal of Chemistry, 2022 - cdnsciencepub.com
… Adrogolide itself has shown promise in the treatment of … Intravenous adrogolide dose in PD patients exhibited anti-… With its high selectivity for dopamine D1 receptor, adrogolide has also …
Number of citations: 3 cdnsciencepub.com
DA Gorelick, EL Gardner, ZX Xi - Drugs, 2004 - Springer
… Adrogolide is a selective dopamine D 1 receptor agonist; BP 897 is a D3 receptor partial … ), adrogolide (ABT 431; DAS 431) [D 1 receptor agonist] and BP 897 (D 3 partial agonist). …
Number of citations: 224 link.springer.com
S Butini, K Nikolic, S Kassel, H Brückmann… - Progress in …, 2016 - Elsevier
… D 1 receptor agonist adrogolide (ABT-431; 3) (Fig. 3), an ester prodrug of A-86929, showed promising effects in PD models. When tested on dopamine receptor subtypes adrogolide (3) …
Number of citations: 72 www.sciencedirect.com
S Perez-Lloret, O Rascol - CNS drugs, 2010 - Springer
Dopamine receptor agonists are indicated for the symptomatic treatment of early, moderate or advanced Parkinson’s disease as well as for the reduction of levodopa-related motor …
Number of citations: 137 link.springer.com
HAK Abd El-Aal - Arkivoc, 2023 - arkat-usa.org
… For example, Adrogolide derived diacetate esters of A-86929 (thieno[2,3-c]quinolines) acting as a selective dopamine receptor D1 agonist as a possible treatment for Parkinson's …
Number of citations: 2 www.arkat-usa.org
M Sofuoglu, TR Kosten - CNS drugs, 2005 - Springer
… Adrogolide is a highly selective D 1 receptor agonist, available only in intravenous form.[55]In a human laboratory study, adrogolide … [56]On the physiological measures, adrogolide …
Number of citations: 162 link.springer.com
A Bacle, G Bouzillé, A Bruyère, M Cuggia… - European Journal of …, 2021 - Elsevier
There are few studies in humans dealing with the relationship between physico-chemical properties of drugs and their systemic bioavailability after administration via oral inhalation …
Number of citations: 2 www.sciencedirect.com
R Tintner, J Jankovic - Expert opinion on investigational drugs, 2003 - Taylor & Francis
Levodopa (LD), the immediate precursor of dopamine, is the most effective agent in the treatment of Parkinson’s disease (PD). While quite successful in treating the primary motor …
Number of citations: 40 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.